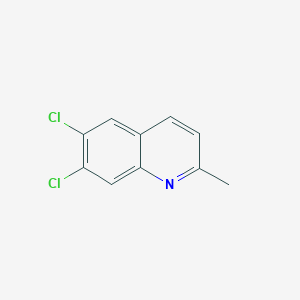

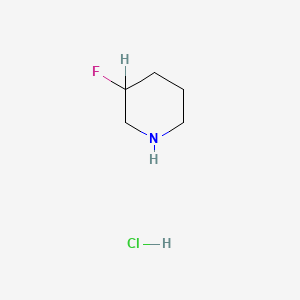

3-Fluoropiperidine hydrochloride

概要

説明

3-Fluoropiperidine hydrochloride is a compound of interest in the field of medicinal chemistry due to its potential as a building block for pharmaceuticals. The presence of a fluorine atom in the piperidine ring can significantly influence the physicochemical properties of the molecule, such as pKa and lipophilicity, which are important for drug design .

Synthesis Analysis

The synthesis of fluorinated piperidines, including 3-fluoropiperidine derivatives, has been explored through various methods. One approach involves the fluorination of ethyl 3-chloropropyl-2-cyanoacetate with N-fluorodibenzenesulfonimide (NFSI) followed by ring closure under basic conditions to yield 1-alkyl-3-fluoro-2-oxopiperidine-3-carbonitriles. Reduction of these lactams with borane then affords the desired 3-aminomethyl-3-fluoropiperidines . Another method for synthesizing 3-fluoropiperidines is the regioselective bromofluorination of N-Boc-4-methylenepiperidine, which provides a pathway to 4-aminomethyl-4-fluoropiperidines .

Molecular Structure Analysis

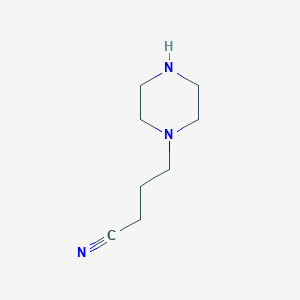

The molecular structure of this compound and related compounds has been studied extensively. It has been observed that the fluorine atom in N-protonated 3-fluoropiperidine salts prefers an axial orientation in the six-membered ring chairs. This preference is maintained even in N-methylated salts, indicating a strong charge-dipole interaction between the N-H(+) and C-F bonds . The axial orientation of the fluorine atom is a significant structural feature that can influence the reactivity and interaction of the molecule with biological targets.

Chemical Reactions Analysis

3-Fluoropiperidine derivatives participate in various chemical reactions that are useful for further functionalization. For instance, 4-chloro-3-fluoropyridine can undergo regioselective amidomethylation to yield a series of 2-amidomethylated pyridines . Additionally, fluoroallylamines derived from hydroxypiperidines have been synthesized and shown to exhibit selective β-glucosidase inhibition, demonstrating the potential of fluorinated piperidines in enzyme inhibition .

Physical and Chemical Properties Analysis

The introduction of fluorine into the piperidine ring has been shown to decrease the pKa and modulate the lipophilicity of the molecule. The relative stereochemistry of the fluorine atoms with respect to the amino groups at C3 on the piperidine core has a minor effect on the pKa due to conformational changes induced by the fluorine atoms . These properties are crucial for the development of drug candidates, as they can affect the absorption, distribution, metabolism, and excretion (ADME) profiles of the compounds.

科学的研究の応用

Synthesis of Building Blocks in Medicinal Chemistry

3-Fluoropiperidine hydrochloride is utilized as a key building block in medicinal chemistry. For instance, Van Hende et al. (2009) described a synthetic route to produce new 1-alkyl-3-aminomethyl-3-fluoropiperidines, which are important for medicinal chemistry applications (Van Hende et al., 2009). Furthermore, Déchamps et al. (2007) explored the conversion of optically active prolinols into 3-fluoropiperidines, demonstrating their potential in medicinal contexts (Déchamps et al., 2007).

Development of Fluorinated Pharmaceuticals

The compound is also important in the development of fluorinated pharmaceuticals. Verniest et al. (2010) conducted a study on the synthesis of 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines, which are valuable as bifunctional building blocks for such pharmaceuticals (Verniest et al., 2010).

Modification of Pharmacological Properties

Orliac et al. (2014) highlighted that the introduction of fluorine atoms to 3-aminopiperidines can significantly alter their pharmacological properties, such as pKa and lipophilicity (Orliac et al., 2014).

Use in Radiotracer Development

3-Fluoropiperidine has also been employed in the development of radiotracers for Positron Emission Tomography (PET). Koudih et al. (2012) investigated the radiofluorination of substituted piperidines, which could be instrumental in developing PET radiotracers (Koudih et al., 2012).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

作用機序

Target of Action

The primary target of 3-Fluoropiperidine hydrochloride is the respiratory system . .

Mode of Action

For instance, the high C-F bond energy can increase metabolic stability .

Biochemical Pathways

Fluorinated pyrrolidine derivatives have been used in the preparation of potential inhibitors for dipeptidyl peptidase iv , suggesting that this compound may also interact with similar pathways.

Pharmacokinetics

The incorporation of fluorine into drug lead candidates has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties . For example, the high C-F bond energy increases metabolic stability and the electronic effects of fluorine allow for modification of critical properties such as the pKa .

Result of Action

The introduction of fluorine atoms into molecules allows for the design of highly polar compounds . For aliphatic, heterocyclic systems, these effects can lead to more rigid structures, which enable the stabilization of well-defined conformations .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, solvent polarity plays a major role in the conformational behavior of fluorinated compounds . .

特性

IUPAC Name |

3-fluoropiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJUBLSLAULIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116574-75-5, 737000-77-0 | |

| Record name | 3-Fluoropiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluoropiperidine HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B1334096.png)

![3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1334099.png)